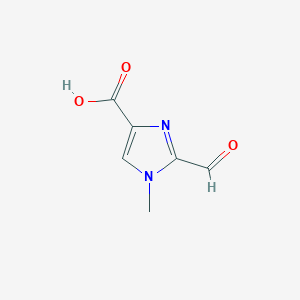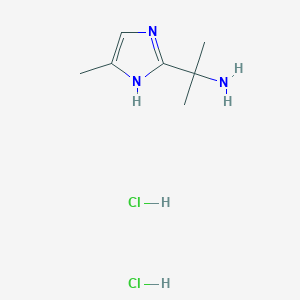
3-(2,5-Difluorophenyl)prop-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Difluorophenyl)prop-2-yn-1-ol is a useful research compound. Its molecular formula is C9H6F2O and its molecular weight is 168.143. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Properties
Compounds including 3-(2,5-Difluorophenyl)prop-2-yn-1-ol have been synthesized for potential anticancer applications. For instance, a study by Yamali et al. (2017) focused on the synthesis of such compounds and their structure elucidation. These compounds exhibited higher cytotoxicity towards various human tumor cell lines than the reference drug 5-fluorouracil, suggesting their potential as anticancer agents.
Water-Soluble Prodrugs Development
In the field of drug development, derivatives of this compound have been used to create water-soluble prodrugs. A notable example is fosfluconazole, a prodrug of Diflucan, which was developed to enhance the solubility and pharmacokinetic properties of the drug as detailed by Bentley et al. (2002).
Stereocontrolled Synthesis
The compound has also been used in stereocontrolled synthesis processes. For example, Shimizu et al. (1996) discussed the preparation of 1,1,1-Trifluoro-2,3-epoxypropane via lipase-mediated kinetic resolution of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, a process which involves derivatives of this compound.
Supramolecular Assembly
The compound plays a role in supramolecular assembly studies. Braga et al. (1997) explored the solid-state supramolecular assembly of prop-2-yn-1-ol and alkynediol transition metal complexes, including derivatives of this compound. This study, cited in Braga et al. (1997), is significant for understanding hydrogen-bonding patterns in complex molecular structures.
Ruthenium Indenylidene-Ether Olefin Metathesis Catalysts
Derivatives of this compound have been used in the development of ruthenium indenylidene-ether olefin metathesis catalysts. Jimenez et al. (2012) described the reactions between 1-(3,5-dimethoxyphenyl)-prop-2-yn-1-ol derivatives and various ruthenium starting materials to produce these catalysts, as detailed in Jimenez et al. (2012).
Fluconazole Discovery
The discovery of fluconazole, an antifungal agent, also involved the use of this compound derivatives. Richardson et al. (1990) outlined this discovery, emphasizing the significance of the 2,4-difluorophenyl analogue in the development of fluconazole, as discussed in Richardson et al. (1990).
Safety and Hazards
The safety information available indicates that 3-(2,5-Difluorophenyl)prop-2-yn-1-ol may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . For a comprehensive analysis of safety and hazards, it would be necessary to refer to the Material Safety Data Sheet (MSDS) for this compound .
Properties
IUPAC Name |
3-(2,5-difluorophenyl)prop-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-4,6,12H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRIUKQHUBKYCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#CCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2542617.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2542619.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2542627.png)

![5-((3-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2542629.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenethylacetamide](/img/structure/B2542631.png)


![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2542637.png)
![N-Ethyl-N-[2-[4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2542638.png)

